molecular formula C18H18N2O4S2 B2660021 N-(4-(N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)sulfamoyl)phenyl)acetamide CAS No. 2034407-30-0

N-(4-(N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)sulfamoyl)phenyl)acetamide

Cat. No.: B2660021
CAS No.: 2034407-30-0
M. Wt: 390.47
InChI Key: GMPXMJAEGHDVBJ-UHFFFAOYSA-N
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Description

N-(4-(N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)sulfamoyl)phenyl)acetamide is a complex organic compound that belongs to the class of benzothiophene derivatives Benzothiophene derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)sulfamoyl)phenyl)acetamide typically involves multiple steps, including the formation of the benzothiophene core and subsequent functionalization. One common method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form the benzothiophene core . The reaction conditions often include the use of a palladium catalyst, a boron reagent, and a suitable base in an organic solvent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-(N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)sulfamoyl)phenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(4-(N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)sulfamoyl)phenyl)acetamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(4-(N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)sulfamoyl)phenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in oxidative stress or inflammation, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-(N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)sulfamoyl)phenyl)acetamide is unique due to its specific structural features, which confer distinct biological activities and potential therapeutic applications. Its ability to undergo various chemical reactions and its diverse applications in scientific research further highlight its uniqueness.

Properties

IUPAC Name

N-[4-[[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]sulfamoyl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O4S2/c1-12(21)20-13-6-8-14(9-7-13)26(23,24)19-10-17(22)16-11-25-18-5-3-2-4-15(16)18/h2-9,11,17,19,22H,10H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMPXMJAEGHDVBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCC(C2=CSC3=CC=CC=C32)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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